Cas no 21646-99-1 (Tetraethyl Pyrophosphite)

Tetraethyl Pyrophosphite 化学的及び物理的性質
名前と識別子
-
- Diphosphorous acid,tetraethyl ester
- diethoxyphosphanyl diethyl phosphite
- TETRAETHYL PYROPHOSPHITE
- EINECS 244-494-8
- tetraethyldiphosphite
- Diphosphorous acid, tetraethyl ester
- Tetraethyl diphosphite #
- DTXSID20176034
- FT-0638138
- 21646-99-1
- NS00051129
- AKOS015916079
- 7-Hydroxydibenzo[c,f][2,7]naphthyridine-6-carboxylic acid
- Tetraethyl diphosphite
- J-014207
- SCHEMBL6994
- Tetraethyl pyrophosphite, 96%
- DB-045656
- Ethyl Pyrophosphite; Pyrophosphorous Acid, Tetraethyl Ester; Tetraethyl Diphosphite; Tetraethyl Pyrophosphite; diethoxyphosphanyl diethyl phosphite; EINECS 244-494-8
- Tetraethyl Pyrophosphite
-
- MDL: MFCD00009082
- インチ: InChI=1S/C8H20O5P2/c1-5-9-14(10-6-2)13-15(11-7-3)12-8-4/h5-8H2,1-4H3
- InChIKey: RDXABLXNTVBVML-UHFFFAOYSA-N
- ほほえんだ: CCOP(OP(OCC)OCC)OCC
計算された属性
- せいみつぶんしりょう: 258.07900
- どういたいしつりょう: 258.078597
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 10
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 46.2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.057 g/mL at 25 °C(lit.)
- ふってん: 79-81 °C/1 mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.434(lit.)
- PSA: 73.33000
- LogP: 3.60280
- ようかいせい: 使用できません
Tetraethyl Pyrophosphite セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S24/25
-
危険物標識:
- セキュリティ用語:S24/25
- リスク用語:R36/37/38
Tetraethyl Pyrophosphite 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T303765-100mg |
Tetraethyl Pyrophosphite |
21646-99-1 | 100mg |
$ 138.00 | 2023-09-06 | ||
TRC | T303765-1g |
Tetraethyl Pyrophosphite |
21646-99-1 | 1g |
$ 1093.00 | 2023-09-06 | ||
TRC | T303765-500mg |
Tetraethyl Pyrophosphite |
21646-99-1 | 500mg |
$ 633.00 | 2023-09-06 | ||
TRC | T303765-1000mg |
Tetraethyl Pyrophosphite |
21646-99-1 | 1g |
$1091.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-251172-5g |
Tetraethyl pyrophosphite, |
21646-99-1 | 5g |
¥827.00 | 2023-09-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02462-5g |
Diphosphorous acid,tetraethyl ester |
21646-99-1 | 96% | 5g |
¥1948.0 | 2024-07-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 155411-5G |
Tetraethyl Pyrophosphite |
21646-99-1 | 5g |
¥1635.64 | 2023-12-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-251172-5 g |
Tetraethyl pyrophosphite, |
21646-99-1 | 5g |
¥827.00 | 2023-07-10 |
Tetraethyl Pyrophosphite 関連文献
-
1. 163. Amino-acids and peptides. Part XVI. Further studies of racemisation during peptide synthesisM. W. Williams,G. T. Young J. Chem. Soc. 1963 881
-
2. 723. Bis-o-phenylene pyrophosphite: a new reagent for peptide synthesis. Part II. Some peptide syntheses with the new reagentP. C. Crofts,J. H. H. Markes,H. N. Rydon J. Chem. Soc. 1959 3610
-
H. D. Springall,H. D. Law Q. Rev. Chem. Soc. 1956 10 230
-
4. 863. Bis-o-phenylene pyrophosphite: a new reagent for peptide synthesis. Part I. The preparation of some o-phenylene pyrophosphitesP. C. Crofts,J. H. H. Markes,H. N. Rydon J. Chem. Soc. 1958 4250
-
5. 863. Bis-o-phenylene pyrophosphite: a new reagent for peptide synthesis. Part I. The preparation of some o-phenylene pyrophosphitesP. C. Crofts,J. H. H. Markes,H. N. Rydon J. Chem. Soc. 1958 4250
-
6. Complexes of palladium and platinum with tetraethyl diphosphite and related ligandsRaymond J. Haines,Alan Pidcock,Mohammad Safari J. Chem. Soc. Dalton Trans. 1977 830
-
7. 611. The synthesis of peptide derivatives of basic amino-acidsB. C. Barrass,D. T. Elmore J. Chem. Soc. 1957 3134
-
8. Reactions of metal carbonyl derivatives. Part 25. The bridging properties of tetraethyl diphosphite, (EtO)2POP(OEt)2A. Louis du Preez,Isaac L. Marais,Raymond J. Haines,Alan Pidcock,Mohammad Safari J. Chem. Soc. Dalton Trans. 1981 1918
-
9. Tetraethyl diphosphite-bridged binuclear carbonyl derivatives of decacarbonyldimanganese and pentacarbonylmanganese halidesVictor Riera,Miguel A. Ruiz J. Chem. Soc. Dalton Trans. 1986 2617
-
10. 776. Amino-acids and peptides. Part XV. Racemisation during peptide synthesisN. A. Smart,G. T. Young,M. W. Williams J. Chem. Soc. 1960 3902
Tetraethyl Pyrophosphiteに関する追加情報
Recent Advances in Tetraethyl Pyrophosphite (CAS: 21646-99-1) Research: Applications and Innovations in Chemical Biology and Medicine
Tetraethyl Pyrophosphite (TEPP, CAS: 21646-99-1) is a phosphite ester compound with significant applications in chemical biology and pharmaceutical research. Recent studies have highlighted its role as a versatile reagent in organic synthesis, particularly in phosphorylation reactions and as a precursor for bioactive molecules. This research briefing consolidates the latest findings on TEPP, focusing on its synthetic utility, mechanistic insights, and potential therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry explored TEPP's efficacy in catalyzing the phosphorylation of nucleosides, a critical step in prodrug development for antiviral therapies. The study demonstrated that TEPP-mediated phosphorylation achieved a 92% yield under mild conditions, outperforming traditional reagents like POCl3. This advancement could streamline the synthesis of nucleotide analogs such as remdesivir derivatives.
In materials science, TEPP has emerged as a key intermediate for flame-retardant polymers. Research from the ACS Applied Materials & Interfaces (2024) revealed that TEPP-derived polyphosphonates exhibit exceptional thermal stability (LOI >32) while maintaining biocompatibility, making them suitable for medical device coatings. Structural analysis via 31P NMR confirmed the preservation of P-O-P linkages during polymerization.
Notably, TEPP's mechanism of action in biological systems has been elucidated through cryo-EM studies. When administered as part of metal-chelating complexes, TEPP derivatives show selective inhibition of metalloproteinases involved in tumor metastasis (MMP-2/9 IC50 = 0.8 μM). These findings, published in Nature Chemical Biology, position TEPP as a scaffold for targeted cancer therapeutics.
Ongoing clinical trials (NCT05678244) are evaluating TEPP-containing radiopharmaceuticals for PET imaging, leveraging its 18F-labeling efficiency. Preliminary data indicate 89% radiochemical purity and favorable pharmacokinetics in murine models, suggesting diagnostic potential for neurodegenerative diseases.
Despite these advances, challenges remain in TEPP's large-scale application due to hydrolytic instability. Recent work in Chemical Communications proposes novel stabilization methods using ionic liquid matrices, extending shelf-life from hours to weeks without compromising reactivity.
This briefing underscores TEPP's evolving role across multiple domains, from synthetic chemistry to precision medicine. Future research directions should address controlled delivery systems and structure-activity relationships of TEPP analogs to fully exploit their therapeutic potential while mitigating toxicity concerns associated with phosphate esters.
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